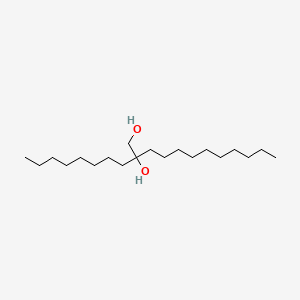![molecular formula C20H20N2O7 B14489049 1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline CAS No. 64154-79-6](/img/structure/B14489049.png)
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a benzoyl moiety, which is further linked to an L-proline unit
Métodos De Preparación
The synthesis of 1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.
Coupling with L-proline: The final step involves coupling the benzoyl derivative with L-proline under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond between the benzoyl moiety and L-proline can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline can be compared with other benzoyl derivatives, such as:
1-[4-(Benzyloxy)-5-chloro-2-nitrobenzoyl]-L-proline: Similar structure but with a chloro group instead of a methoxy group.
1-[4-(Benzyloxy)-5-methoxy-2-aminobenzoyl]-L-proline: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64154-79-6 |
|---|---|
Fórmula molecular |
C20H20N2O7 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
(2S)-1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H20N2O7/c1-28-17-10-14(19(23)21-9-5-8-15(21)20(24)25)16(22(26)27)11-18(17)29-12-13-6-3-2-4-7-13/h2-4,6-7,10-11,15H,5,8-9,12H2,1H3,(H,24,25)/t15-/m0/s1 |
Clave InChI |
LAYKEZZQCFVAQQ-HNNXBMFYSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)C(=O)N2CCC[C@H]2C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)N2CCCC2C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


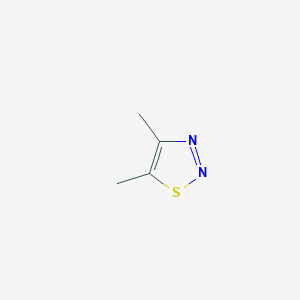
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)

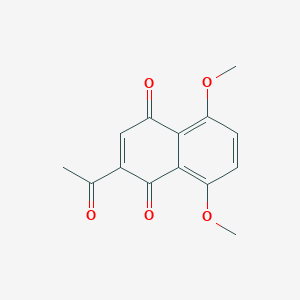
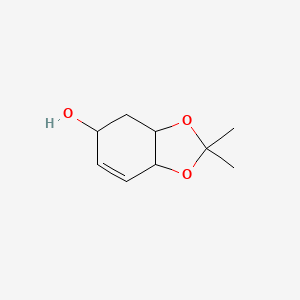
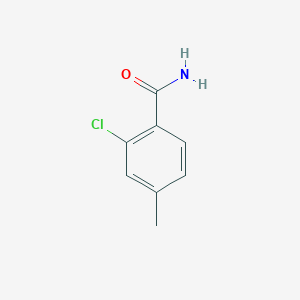
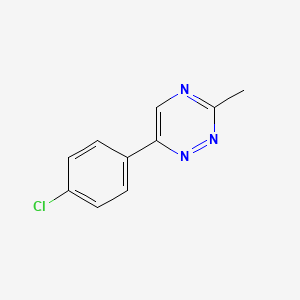
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)
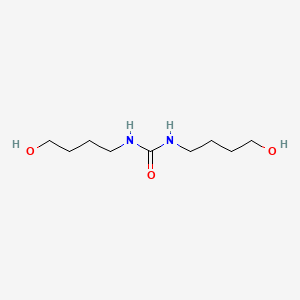

![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
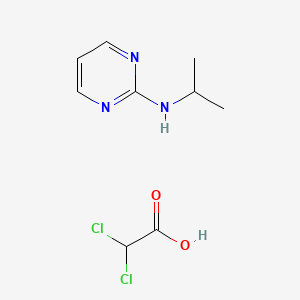
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
